Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Descripción general

Descripción

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is a useful research compound. Its molecular formula is C4H9NNa2O7S2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium are metal ions . It has a good chelating ability for various metal ions, such as iron and manganese .

Mode of Action

As a chelating agent, 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium forms stable complexes with metal ions . This interaction results in the sequestration of the metal ions, reducing their availability for other reactions.

Pharmacokinetics

Its water solubility (678g/l at 20℃) suggests that it could be well-absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium. For instance, its solubility and stability might be affected by temperature and pH. Furthermore, its efficacy as a chelating agent might be influenced by the presence and concentration of different metal ions in the environment .

Análisis Bioquímico

Biochemical Properties

Ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to cause serious eye irritation, indicating its potential reactivity with biological tissues .

Cellular Effects

The effects of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt on various types of cells and cellular processes are not extensively studied. It is known to cause serious eye irritation, suggesting that it can influence cell function and potentially disrupt cellular processes

Molecular Mechanism

The molecular mechanism of action of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt involves its interaction with biomolecules. The compound’s ability to cause eye irritation suggests that it may bind to or modify certain cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt over time are important considerations. The compound’s effects on cellular function may change over time, but specific data on its long-term effects in in vitro or in vivo studies are lacking .

Metabolic Pathways

There is limited information on the enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt and its effects on activity or function are not well-characterized. Information on targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking .

Actividad Biológica

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS Number: 133986-51-3) is a compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

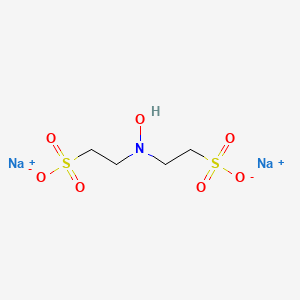

This compound is characterized by its dual hydroxyimino groups and a sulfonic acid backbone. This structure enhances its solubility in aqueous solutions, making it a valuable reagent in various biochemical applications. The molecular formula is , and it is recognized for forming stable chelate complexes with metal ions, particularly lanthanides, which are crucial for bioconjugation chemistry .

The biological activity of this compound primarily stems from its ability to interact with metal ions and proteins. It has been shown to enhance the stability and functionality of biomolecules through chelation. This property is particularly useful in the development of molecular probes for imaging and therapeutic applications.

Case Studies

Toxicological Data

Toxicological assessments indicate that this compound exhibits low toxicity levels. The compound has been evaluated using various assays that measure dose-response relationships. For example, the National Toxicology Program (NTP) has compiled data on similar compounds regarding their no-observed-adverse-effect levels (NOAELs) and lethal dose (LD50) metrics .

Comparative Analysis

To provide a clearer understanding of Ethanesulfonic acid's unique properties, a comparison with structurally related compounds is presented below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethanesulfonic acid | 70-47-3 | Basic sulfonic acid without hydroxyimino groups |

| Hydroxylamine hydrochloride | 5470-11-1 | Simple structure; lacks sulfonic acid functionality |

| Ethanesulfonic acid, 2,2'-(methylimino)bis-, disodium salt | 120024 | Contains methylimino instead of hydroxyimino |

This table highlights how Ethanesulfonic acid stands out due to its dual hydroxyimino groups and enhanced solubility properties compared to other similar compounds .

Aplicaciones Científicas De Investigación

Buffering Agent in Biological Research

Ethanesulfonic acid derivatives are widely used as buffering agents in biochemical experiments. They provide a stable pH environment essential for enzyme activity and cellular processes. The compound's low toxicity makes it suitable for use in cell culture and various biological assays.

| Buffering Agents | pH Range | Applications |

|---|---|---|

| Ethanesulfonic Acid | 6.5 - 8.0 | Cell culture, enzyme assays |

| HEPES | 7.0 - 8.5 | Molecular biology, protein purification |

| MES | 6.0 - 7.5 | Biochemical reactions |

Pharmaceutical Applications

The compound has potential applications in drug formulation due to its ability to stabilize active pharmaceutical ingredients (APIs). Its zwitterionic nature enhances solubility and bioavailability of drugs, making it an attractive candidate for pharmaceutical formulations.

- Case Study: Drug Stabilization

- A study demonstrated that incorporating ethanesulfonic acid into formulations improved the stability of certain APIs under varying temperature conditions, thus enhancing shelf life and efficacy.

Environmental Applications

Ethanesulfonic acid derivatives are also explored for their potential in environmental applications, particularly in wastewater treatment processes where they can act as chelating agents to remove heavy metals from effluents.

- Case Study: Heavy Metal Removal

- Research indicates that ethanesulfonic acid effectively binds with lead and cadmium ions, facilitating their removal from contaminated water sources.

Industrial Applications

In industrial settings, ethanesulfonic acid can be utilized as a surfactant or emulsifier in various formulations, including cosmetics and personal care products. Its ability to enhance product stability and performance is well-documented.

| Industrial Uses | Product Type | Benefits |

|---|---|---|

| Surfactant | Cosmetics | Improved texture and stability |

| Emulsifier | Personal Care Products | Enhanced product performance |

Propiedades

IUPAC Name |

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJSGQYJSRWCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNa2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890456 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

133986-51-3 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133986513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.